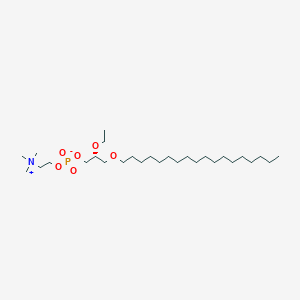

1-o-Octadecyl-2-O-ethylglyceryl-3-phosphorylcholine, (R)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-o-Octadecyl-2-O-ethylglyceryl-3-phosphorylcholine, ®- is a chemical compound with the molecular formula C28H60NO6P and a molecular weight of 537.7529 g/mol . This compound is characterized by its unique structure, which includes an octadecyl chain, an ethyl group, and a phosphorylcholine moiety. It is known for its stereochemistry, specifically the ®-configuration, which plays a crucial role in its biological activity and interactions.

Métodos De Preparación

The synthesis of 1-o-Octadecyl-2-O-ethylglyceryl-3-phosphorylcholine, ®- involves several steps, starting with the preparation of the glycerol backbone. The octadecyl chain is introduced through an etherification reaction, followed by the addition of the ethyl group. The final step involves the phosphorylation of the glycerol backbone to introduce the phosphorylcholine moiety. The reaction conditions typically require the use of strong bases and specific catalysts to ensure the desired stereochemistry is achieved .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.

Análisis De Reacciones Químicas

1-o-Octadecyl-2-O-ethylglyceryl-3-phosphorylcholine, ®- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the phosphorylcholine moiety.

Substitution: The ethyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

1-o-Octadecyl-2-O-ethylglyceryl-3-phosphorylcholine, ®- has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying etherification and phosphorylation reactions.

Biology: Investigated for its role in cell membrane structure and function due to its amphiphilic nature.

Medicine: Explored for potential therapeutic applications, including drug delivery systems and as a component in liposomal formulations.

Industry: Utilized in the production of surfactants and emulsifiers for various industrial applications.

Mecanismo De Acción

The mechanism of action of 1-o-Octadecyl-2-O-ethylglyceryl-3-phosphorylcholine, ®- involves its interaction with cell membranes. The compound integrates into the lipid bilayer, affecting membrane fluidity and permeability. Its amphiphilic nature allows it to interact with both hydrophobic and hydrophilic regions of the membrane, leading to changes in membrane dynamics and function. The phosphorylcholine moiety plays a crucial role in these interactions, acting as a molecular target for various signaling pathways .

Comparación Con Compuestos Similares

1-o-Octadecyl-2-O-ethylglyceryl-3-phosphorylcholine, ®- can be compared with other similar compounds, such as:

1-o-Octadecyl-2-O-ethylglyceryl-3-phosphorylcholine, (S)-: The (S)-enantiomer of the compound, which has different stereochemistry and potentially different biological activity.

1-o-Octadecyl-2-O-methylglyceryl-3-phosphorylcholine: A similar compound with a methyl group instead of an ethyl group, affecting its chemical properties and interactions.

Actividad Biológica

1-o-Octadecyl-2-O-ethylglyceryl-3-phosphorylcholine, (R)-, is a phospholipid derivative that has garnered attention in the field of biomedical research due to its potential therapeutic applications. This compound is known for its role in modulating cellular processes, particularly in cancer biology and neuroprotection. This article compiles relevant findings from various studies to elucidate its biological activities.

- Molecular Formula : C28H60NO6P

- Molecular Weight : 537.8 g/mol

- CAS Number : 91605-33-3

1-o-Octadecyl-2-O-ethylglyceryl-3-phosphorylcholine, (R)-, exhibits several mechanisms of action that contribute to its biological activity:

- Membrane Interaction : The compound integrates into cellular membranes, influencing membrane fluidity and permeability. This property is critical for its role in modulating signal transduction pathways .

- Apoptosis Induction : Studies indicate that this compound can induce apoptosis in cancer cells by activating specific signaling pathways associated with cell death .

- Phospholipid Metabolism Modulation : It affects phospholipid metabolism, which is vital for maintaining cellular homeostasis and function .

Anticancer Properties

Research has demonstrated the anticancer potential of 1-o-Octadecyl-2-O-ethylglyceryl-3-phosphorylcholine through various studies:

- In Vitro Studies : In vitro experiments have shown that the compound inhibits the proliferation of several cancer cell lines, including breast and prostate cancer cells. The mechanism involves the disruption of lipid rafts in the plasma membrane, which are essential for growth factor signaling .

- Case Study - Edelfosine Comparison : A comparative study with Edelfosine (another alkylphosphocholine) highlighted that 1-o-Octadecyl-2-O-ethylglyceryl-3-phosphorylcholine exhibited similar but distinct effects on apoptosis induction and cell cycle arrest in cancer cells .

Neuroprotective Effects

The neuroprotective properties of this compound have also been explored:

- Cell Culture Models : In models of neurodegeneration, 1-o-Octadecyl-2-O-ethylglyceryl-3-phosphorylcholine demonstrated the ability to protect neuronal cells from oxidative stress-induced apoptosis .

Table 1: Summary of Biological Activities

Case Studies

-

Breast Cancer Cell Line Study :

- In a study involving MCF7 breast cancer cells, treatment with 1-o-Octadecyl-2-O-ethylglyceryl-3-phosphorylcholine resulted in a significant reduction in cell viability (up to 70% inhibition at higher concentrations) after 48 hours of exposure. This effect was attributed to increased apoptosis markers, including caspase activation.

-

Neurodegenerative Disease Model :

- In a model simulating Alzheimer's disease, the compound improved cell survival rates by 40% compared to untreated controls when exposed to amyloid-beta peptides.

Propiedades

Número CAS |

91605-33-3 |

|---|---|

Fórmula molecular |

C28H60NO6P |

Peso molecular |

537.8 g/mol |

Nombre IUPAC |

[(2R)-2-ethoxy-3-octadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C28H60NO6P/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-24-32-26-28(33-7-2)27-35-36(30,31)34-25-23-29(3,4)5/h28H,6-27H2,1-5H3/t28-/m1/s1 |

Clave InChI |

FSHMOCOVNGAJTL-MUUNZHRXSA-N |

SMILES isomérico |

CCCCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OCC |

SMILES canónico |

CCCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OCC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.